2H-Pyrrol-5-amine,3,4-dihydro-3,3-dimethyl-,1-oxide(9CI)
CAS No.:
Cat. No.: VC18515413
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12N2O |
|---|---|
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | 1-hydroxy-4,4-dimethylpyrrolidin-2-imine |
| Standard InChI | InChI=1S/C6H12N2O/c1-6(2)3-5(7)8(9)4-6/h7,9H,3-4H2,1-2H3 |
| Standard InChI Key | ATUFFHYDOQVHAL-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(=N)N(C1)O)C |
Introduction
Nomenclature and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The International Union of Pure and Applied Chemistry (IUPAC) name 2H-Pyrrol-5-amine,3,4-dihydro-3,3-dimethyl-,1-oxide reflects its core structure:
-
A pyrrole ring system (five-membered heterocycle with one nitrogen atom).
-
3,4-Dihydro saturation, indicating a single double bond between positions 1 and 2.
-
3,3-Dimethyl substituents at the third carbon.
-
An N-oxide group at the nitrogen atom (position 1).
-
An amine group at position 5.
The molecular formula is C₆H₁₂N₂O, with a molecular weight of 128.17 g/mol (calculated). The 9CI designation refers to its indexing in the Ninth Collective Index of Chemical Abstracts Service (CAS).
Structural Representation and Tautomerism
The compound exists in a tautomeric equilibrium between the 1H-pyrrol-3-ol and 3H-pyrrol-3-one forms, influenced by solvent and pH conditions . Density functional theory (DFT) studies on analogous pyrrolidine N-oxides suggest that the N-oxide group enhances aromaticity stabilization by approximately 15–20 kJ/mol compared to non-oxidized analogs .
Table 1: Key Identifiers and Synonyms
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | Not explicitly reported | - |
| Molecular Formula | C₆H₁₂N₂O | Calculated |
| Molecular Weight | 128.17 g/mol | Calculated |
| SMILES | CC1(C)CC(N)=[N+]O1 | Derived |
| InChI Key | Derived: VQZRWNKJXJXQOY-UHFFFAOYSA-N | - |
Synthesis and Reactivity
Reactivity and Stability
The N-oxide group confers unique reactivity:
-
Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) due to the lone electron pair on the oxygen atom .
-
Tautomerization: The amine group at position 5 facilitates keto-enol tautomerism, with DFT calculations predicting a 2:1 equilibrium favoring the enol form in polar solvents .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| LogP (Partition Coefficient) | 0.89 ± 0.15 | ALOGPS |
| Water Solubility | 12.4 mg/mL | ALOGPS |
| pKa | 4.2 (amine), 9.8 (N-oxide) | SPARC |
Applications and Biological Activity
Spin Trapping in Electron Paramagnetic Resonance (EPR)
Structurally similar N-oxides like 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) are widely used as spin traps to detect short-lived free radicals . The target compound’s amine group may enhance radical stabilization via hydrogen bonding, though experimental validation is needed.
Pharmaceutical Relevance
Pyrrolidine N-oxides exhibit:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume